N-cyclohexyl-4-propoxycyclohexan-1-amine
Description
N-Cyclohexyl-4-propoxycyclohexan-1-amine is a cyclohexanamine derivative featuring a cyclohexyl group attached to the nitrogen atom and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the cyclohexane ring.
Properties
CAS No. |
859525-03-4 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-cyclohexyl-4-propoxycyclohexan-1-amine |
InChI |
InChI=1S/C15H29NO/c1-2-12-17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h13-16H,2-12H2,1H3 |
InChI Key |
CAYNPDIULHOXBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs:
4-Amylcyclohexylamine (cis- and trans-mixture)
- Formula : C₁₁H₂₃N
- Substituents : A pentyl (amyl) group at the 4-position of the cyclohexane ring .
- Key Difference : The absence of a propoxy group and nitrogen-bound cyclohexyl group distinguishes it from the target compound.
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine Formula: C₁₀H₂₁N₃ Substituents: Methyl groups on the cyclohexane ring and an aminomethyl group at position 1 . Key Difference: The tertiary amine structure and methyl substituents contrast with the target’s secondary amine and propoxy group.
N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine Formula: C₁₈H₃₅NO Substituents: A propyl group at position 4 and a 3-(cyclohexyloxy)propyl chain on the nitrogen . Key Difference: The propyl and cyclohexyloxypropyl substituents create steric and electronic variations compared to the target’s cyclohexyl and propoxy groups.
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
- Formula : C₁₁H₂₃N₃
- Substituents : A piperazine ring at the 4-position .
- Key Difference : The heterocyclic piperazine group introduces different solubility and reactivity profiles.
Analysis of Physicochemical Properties
Comparative Data Table:
*Note: Data for the target compound are estimated based on structural analogs.
Key Observations:
- Substituent Effects :
- The propoxy group in the target compound likely enhances polarity and solubility in polar solvents compared to alkyl-substituted analogs like 4-amylcyclohexylamine .
- Bulky substituents (e.g., cyclohexyloxypropyl in ) may reduce reactivity in sterically demanding reactions compared to the target’s cyclohexyl group.
- Molecular Weight: Higher molecular weight analogs (e.g., C₁₈H₃₅NO in ) exhibit increased lipophilicity, which could influence bioavailability in pharmaceutical contexts.
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